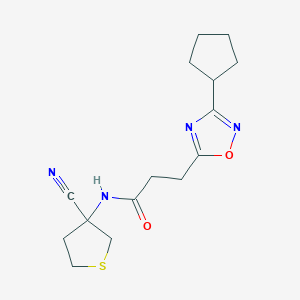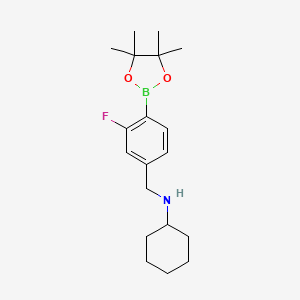
4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester” is a versatile material used in scientific research. It is similar to “3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester” which has a linear formula of C19H29BClNO2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that the Buchwald–Hartwig reaction is a key method for carbon-nitrogen cross-coupling, which is a vital conversion in organic synthesis . This reaction has been used to create arylamines, key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .科学研究应用
Organic Synthesis Intermediates
This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds. Its boronic ester moiety is a pivotal component in cross-coupling reactions like the Suzuki-Miyaura coupling , which is widely used to synthesize various biaryl structures. These structures are prevalent in pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry
In medicinal chemistry, the compound’s boronic ester group can be utilized to create new chemical entities with potential therapeutic effects. It’s especially relevant in the design of proteasome inhibitors, which are promising agents in cancer therapy . The fluorine atom’s presence can enhance the biological activity and metabolic stability of these molecules.
Boron Neutron Capture Therapy (BNCT)
The boron-containing compounds are explored for their use in BNCT, a binary cancer treatment method. The compound under discussion, due to its boronic ester functionality, could be developed into a carrier molecule that delivers boron to cancer cells. Upon neutron irradiation, the boron atoms undergo nuclear reactions that destroy the cancer cells .
Polymer Chemistry
In polymer chemistry, the compound can be used to introduce boronate functionalities into polymers. These functionalities can impart unique characteristics, such as self-healing properties or the ability to form dynamic covalent bonds, which are reversible under certain conditions .
Fluorine Chemistry
The fluorine atom in the compound makes it a candidate for the synthesis of fluorinated materials, which are important in several fields, including pharmaceuticals, agrochemicals, and materials science. Fluorine atoms can drastically change the physical and chemical properties of a molecule, leading to increased efficacy or altered pharmacokinetics .
Analytical Chemistry
Lastly, in analytical chemistry, the compound’s boronic ester group can be used to create sensors for the detection of diols, such as sugars. This is due to the boronic acids’ ability to form reversible covalent complexes with diols, which can be monitored using various analytical techniques .
未来方向
Given the importance of arylamines in various fields, the development of new synthetic methods and applications for compounds like “4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester” is a promising area of research. The Buchwald–Hartwig reaction, in particular, offers a powerful tool for the synthesis of such compounds .
属性
IUPAC Name |
N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)16-11-10-14(12-17(16)21)13-22-15-8-6-5-7-9-15/h10-12,15,22H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJIVTQJKZXYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)
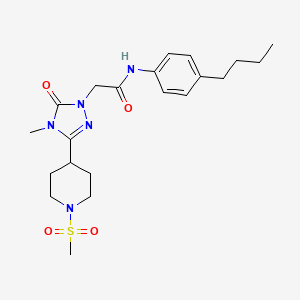
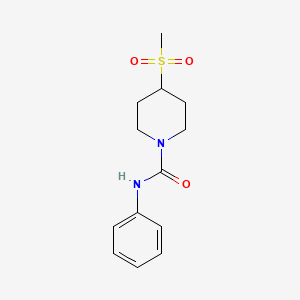
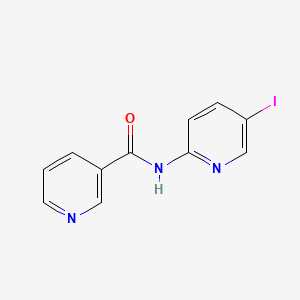

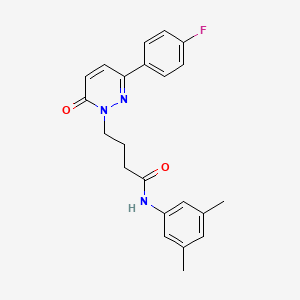

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)
![N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2975430.png)
![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)
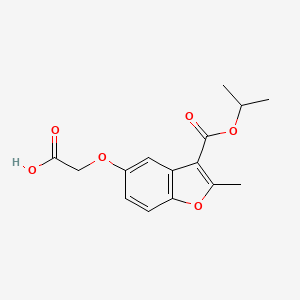

![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)
